molecular formula C11H8N6O2 B12909758 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one CAS No. 90209-87-3

2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one

Katalognummer: B12909758
CAS-Nummer: 90209-87-3
Molekulargewicht: 256.22 g/mol
InChI-Schlüssel: LORUIJVFHSJYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pteridine precursors under specific reaction conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted pteridines with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of cellular processes, and alteration of metabolic pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one include other pteridines and pyrimidine derivatives. Some examples are:

  • 2-Aminopteridine
  • 2,4-Diaminopteridine
  • 2-Methylpteridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a methoxypyrimidine group and a pteridinone core. This unique structure may confer specific chemical properties and reactivity, making it valuable for certain applications that other pteridines or pyrimidine derivatives may not be suitable for.

Eigenschaften

CAS-Nummer

90209-87-3

Molekularformel

C11H8N6O2

Molekulargewicht

256.22 g/mol

IUPAC-Name

2-(2-methoxypyrimidin-4-yl)-3H-pteridin-4-one

InChI

InChI=1S/C11H8N6O2/c1-19-11-14-3-2-6(15-11)8-16-9-7(10(18)17-8)12-4-5-13-9/h2-5H,1H3,(H,13,16,17,18)

InChI-Schlüssel

LORUIJVFHSJYGM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.